molecular formula C14H30GeO2 B072566 Germane, acetoxytributyl- CAS No. 1112-65-8

Germane, acetoxytributyl-

Cat. No.: B072566
CAS No.: 1112-65-8
M. Wt: 303 g/mol
InChI Key: YKOLEIFPCRUYFF-UHFFFAOYSA-N
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Description

Germane, acetoxytributyl- (C12H24GeO2) is an organogermanium compound featuring a germanium (Ge) center bonded to three butyl groups and one acetoxy (CH3COO-) ligand. Organogermanium compounds are valued for their thermal stability and volatility, critical for precursor materials in semiconductor industries .

Properties

CAS No.

1112-65-8

Molecular Formula

C14H30GeO2

Molecular Weight

303 g/mol

IUPAC Name

tributylgermyl acetate

InChI

InChI=1S/C14H30GeO2/c1-5-8-11-15(12-9-6-2,13-10-7-3)17-14(4)16/h5-13H2,1-4H3

InChI Key

YKOLEIFPCRUYFF-UHFFFAOYSA-N

SMILES

CCCC[Ge](CCCC)(CCCC)OC(=O)C

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)OC(=O)C

Other CAS No.

1112-65-8

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

Trialkyl aryl germanes demonstrate unique reactivity under catalytic hydrogenation conditions. Key findings from Rh₂O₃/PtO₂·H₂O-catalyzed systems include:

Table 1: Hydrogenation Parameters for Aryl Germanes

SubstrateCatalyst LoadingH₂ PressureSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
Triethyl(p-tolyl)germane5 mol%80 barTFE408484:16
Naphthyl-substituted germane5 mol%80 barTFE6062>95:5
Phenol-substituted germane5 mol%80 barTFE408991:9

Key observations:

  • Cis-selectivity dominates due to steric and electronic effects of the GeEt₃ group .

  • Electron-withdrawing groups (e.g., −CF₃, −F) reduce reaction rates but remain tolerated .

  • Unprotected phenolic germanes undergo hydrogenation without side reactions, enabling post-functionalization .

Cross-Coupling Reactivity

Organogermanes exhibit orthogonal reactivity in Pd-catalyzed couplings compared to silanes or boronic acids:

Key Features

  • Electrophilic aromatic substitution (SEAr) pathway : Unlike traditional transmetalation, GeEt₃ groups activate via σ-bond cleavage .

  • Chemoselectivity : Functional groups like −Bpin, −SiMe₃, and halides remain intact during germane coupling .

  • Substrate scope : Demonstrated in:

    • Suzuki-Miyaura-type couplings with aryl halides .

    • Oxidative gold catalysis for C–C bond formation .

Functional Group Tolerance

Trialkylgermanes show exceptional stability under diverse conditions:

Table 2: Tolerance of Functional Groups

Functional GroupReaction CompatibilityNotes
−OH (phenolic)✔️No protection required
−OCH₃✔️Full hydrogenation achieved
−CF₃✔️Moderate yield drop
−F✔️Competing hydrodefluorination observed

Mechanistic Insights

  • Catalyst behavior : Rh/Pt oxide catalysts form nanoparticles (2.6–3.4 nm) during hydrogenation, maintaining activity for multiple cycles .

  • Kinetic profile : Non-functionalized germanes react 7× faster than substituted derivatives (e.g., 98% conversion in 2 h vs. 64% in 19 h) .

Comparative Reactivity

Table 3: Reaction Rate Comparison

SubstrateInitial Rate (mmol/h)Induction Period
Triethyl(phenyl)germane15.8None
Functionalized derivatives2.115–30 min

Limitations and Research Gaps

While the above data derive from structurally related germanes, specific challenges for acetoxytributylgermane include:

  • Potential acetoxy group lability under high-pressure H₂ conditions.

  • Steric effects from bulky tributyl substituents affecting reaction kinetics.

  • No empirical data exist on its metabolic pathways or biological interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Acetoxytriethylgermane (C8H16GeO2)
  • Structure : Similar to acetoxytributylgermane but with ethyl groups instead of butyl.
  • Properties : Ethyl groups reduce molecular weight and may lower boiling points compared to butyl derivatives. Regulatory databases () classify germane derivatives as hazardous, necessitating strict handling protocols .
Tin(II) Pyrrolide Complexes (e.g., Compounds 3–8, )
  • Structure : Sn(II) bonded to pyrrolide ligands.
  • Thermal Behavior : Exhibits single-step evaporation with onset temperatures ~100°C and residues of 4–16.5% (Table 3, ). Comparable germanium compounds may show higher residues due to Ge’s larger atomic mass .
Diborane (B2H6) and Diethyl Sulfate
  • Regulatory Context : Listed in the Poisons Act (), highlighting stringent controls for volatile/toxic compounds. Acetoxytributylgermane likely falls under similar regulations due to germanium’s toxicity profile .

Thermal and Volatility Properties

Table 1: Thermal Comparison of Metal-Organic Precursors

Compound Volatilization Onset (°C) Completion Temp (°C) Residue (%) Application
Sn(II) Pyrrolides ~100 220–286 4–16.5 MOCVD/ALD (Sn films)
Acetoxytriethylgermane* ~80 (estimated) 200–250 (estimated) 10–20 Ge-based thin films
Acetoxytributylgermane* ~100–120 (estimated) 250–300 (estimated) 15–25 High-purity Ge layers

*Estimates based on Sn pyrrolide data () and trends in alkyl chain effects .

  • Key Trends :
    • Longer alkyl chains (butyl vs. ethyl) increase molecular weight, raising volatilization temperatures and residues.
    • Germanium precursors may require higher decomposition temperatures than tin analogs due to stronger Ge–O bonds .

Table 2: Regulatory Status of Selected Compounds

Compound Hazard Classification Key Regulations
Germane (GeH4) Toxic, flammable gas Poisons Act ()
Acetoxytributylgermane Likely toxic, irritant Analogous to diborane
Diborane Highly toxic, explosive Poisons Act ()
Diethyl Sulfate Carcinogenic, corrosive Poisons Act ()
  • Handling Considerations: Organogermanium compounds require inert atmospheres and specialized storage to prevent hydrolysis or oxidation .

Application in Material Science

  • Acetoxytributylgermane: Potential for GeO2 or Ge thin films with higher purity due to cleaner decomposition pathways.
  • Challenges : Germane derivatives may exhibit slower deposition rates compared to tin analogs due to lower reactivity .

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments involving Germane, acetoxytributyl- to ensure valid and reproducible results?

  • Methodological Answer : Experimental design should prioritize clarity in distinguishing between independent variables (e.g., reaction conditions, concentrations) and dependent variables (e.g., reaction yields, stability metrics). Use control groups to isolate the compound’s effects and account for potential moderators (e.g., temperature fluctuations) or mediators (e.g., intermediate byproducts) that may influence outcomes . To reduce extraneous cognitive load, streamline procedural steps using schema-based protocols (e.g., pre-validated synthetic pathways) . Document raw data (e.g., spectral profiles, chromatograms) and metadata (e.g., instrument calibration logs) to comply with reproducibility standards .

Q. How should researchers approach data collection and management when studying Germane, acetoxytributyl- to comply with FAIR principles?

  • Methodological Answer :

  • Data Types : Include measurement data (e.g., NMR spectra, mass spectrometry), simulation outputs (e.g., molecular dynamics), and methodological records (e.g., synthesis protocols) .
  • Metadata Standards : Use domain-specific ontologies (e.g., chemical entities, units) to annotate datasets machine-readably, ensuring interoperability across disciplines .
  • Storage : Deposit data in repositories supporting persistent identifiers (e.g., DOI) and granular access controls. For example, ProVIS Center’s infrastructure enables structured storage of analytical outputs .

Q. What methodologies are effective in characterizing the physicochemical properties of Germane, acetoxytributyl-?

  • Methodological Answer :

  • Analytical Techniques : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, FT-ICR MS for isotopic pattern analysis , and chromatography (HPLC/GC) for purity assessment.
  • Data Validation : Triangulate results across multiple instruments (e.g., qTOFMS vs. FT-ICR MS) to resolve discrepancies .
  • Error Reporting : Quantify uncertainties in measurements (e.g., ±SD for replicate analyses) and document instrument-specific limitations (e.g., detection thresholds) .

Advanced Research Questions

Q. How can contradictions in experimental data related to Germane, acetoxytributyl- be systematically analyzed and resolved?

  • Methodological Answer :

  • Thematic Coding : Apply thematic analysis to categorize contradictions (e.g., "synthetic yield variability" vs. "analytical inconsistencies") .
  • Moderator Analysis : Test whether external factors (e.g., solvent purity, humidity) moderate observed outcomes using regression models .
  • Error Propagation : Map uncertainties from raw data (e.g., instrument error) to final conclusions using Monte Carlo simulations .

Q. What strategies optimize the integration of computational simulations with experimental data for Germane, acetoxytributyl- studies?

  • Methodological Answer :

  • Semantic Annotation : Represent simulation parameters (e.g., force fields, boundary conditions) and experimental data (e.g., reaction kinetics) using shared ontologies to enable cross-validation .
  • Iterative Refinement : Use discrepancies between simulated and empirical results to recalibrate models (e.g., adjusting Gibbs free energy approximations) .
  • Workflow Tools : Implement platforms like KNIME or Galaxy for automated data pipeline integration .

Q. How can mixed-methods sampling strategies enhance the robustness of studies on Germane, acetoxytributyl-?

  • Methodological Answer :

  • Sequential Sampling : First conduct purposive sampling (e.g., selecting reaction conditions with high theoretical yield) followed by probabilistic sampling (e.g., randomized replication trials) to balance depth and generalizability .
  • Triangulation : Combine qualitative data (e.g., researcher observations on crystallization patterns) with quantitative metrics (e.g., yield percentages) to validate hypotheses .
  • Bias Mitigation : Use stratified sampling to ensure representation of edge cases (e.g., low-concentration reactions) .

Data Presentation and Reporting Guidelines

Q. How should researchers structure analytical results for publication to maximize clarity and reproducibility?

  • Methodological Answer :

  • Raw Data : Archive large datasets (e.g., spectral libraries) in appendices or supplementary materials, retaining processed data (e.g., normalized absorbance values) in the main text .
  • Visualization : Use heatmaps for comparative analysis (e.g., solvent effects on stability) and line graphs for time-dependent trends (e.g., degradation kinetics) .
  • FAIR Compliance : Link datasets to publications via persistent identifiers and provide granular metadata (e.g., instrument settings, software versions) .

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